2-(Acetylthio)ethanesulfonic acid

HPLC Method Validation Pharmaceutical Quality Control Impurity Profiling

2-(Acetylthio)ethanesulfonic acid (CAS 69536-71-6) is a synthetic organosulfur compound with molecular formula C4H8O4S2 and a molecular weight of 184.23 g/mol. It is formally recognized as an impurity associated with the chemoprotective agent mesna, specifically designated as Mesna EP Impurity C by the European Pharmacopoeia and Mesna USP Related Compound A by the United States Pharmacopeia.

Molecular Formula C4H8O4S2
Molecular Weight 184.2 g/mol
CAS No. 69536-71-6
Cat. No. B129378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylthio)ethanesulfonic acid
CAS69536-71-6
SynonymsUSP Mesna Related Compound A:
Molecular FormulaC4H8O4S2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC(=O)SCCS(=O)(=O)O
InChIInChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8)
InChIKeyKODOIOCJZCCYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetylthio)ethanesulfonic acid (CAS 69536-71-6): Essential Reference Standard for Mesna Impurity Profiling


2-(Acetylthio)ethanesulfonic acid (CAS 69536-71-6) is a synthetic organosulfur compound with molecular formula C4H8O4S2 and a molecular weight of 184.23 g/mol. It is formally recognized as an impurity associated with the chemoprotective agent mesna, specifically designated as Mesna EP Impurity C by the European Pharmacopoeia and Mesna USP Related Compound A by the United States Pharmacopeia [1]. Its primary and practically exclusive application is as a certified reference standard (CRS) for analytical method development, system suitability testing, and quality control during the manufacture and release of mesna active pharmaceutical ingredient (API) and drug products .

Why 2-(Acetylthio)ethanesulfonic acid Cannot Be Substituted by Generic Analogs in Regulated Environments


In the highly regulated pharmaceutical and analytical testing sectors, generic substitution of a pharmacopoeial reference standard is not only scientifically inadvisable but also a direct violation of Good Manufacturing Practice (GMP) and pharmacopoeial compliance requirements [1]. 2-(Acetylthio)ethanesulfonic acid is not a general-purpose chemical; it is a precisely characterized and controlled impurity standard with a specific chromatographic identity and purity profile. Its use is mandated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for the quantitative and qualitative analysis of mesna [2]. An uncharacterized analog, even with a similar chemical structure, will not exhibit the identical relative retention time (RRT) in a validated HPLC method, nor will it have the certified purity and lot-specific documentation required to ensure method accuracy, system suitability, and overall analytical data integrity for regulatory submission [3].

Quantitative Differentiation: Performance Data for 2-(Acetylthio)ethanesulfonic acid (Mesna Impurity C)


Chromatographic Selectivity: Precise Relative Retention Time (RRT) in BP/EP Validated HPLC Methods

In the liquid chromatography method prescribed by the British and European Pharmacopoeias for mesna, 2-(Acetylthio)ethanesulfonic acid (Mesna EP Impurity C) exhibits a highly specific and reproducible Relative Retention Time (RRT) of about 1.4, with mesna's retention time set to approximately 4.8 minutes [1]. This value distinguishes it from other related impurities, such as Impurity E (RRT ~0.8) and Impurity D (dimesna, RRT ~2.3), allowing for unambiguous identification and accurate quantification.

HPLC Method Validation Pharmaceutical Quality Control Impurity Profiling

Regulatory Identity: Sole Compound Defined as EP Impurity C and USP Related Compound A

The compound 2-(Acetylthio)ethanesulfonic acid is uniquely and exclusively designated by the world's leading pharmacopoeias as the official reference standard for a specific mesna impurity. The European Pharmacopoeia defines it as "Mesna EP Impurity C" [1], and the United States Pharmacopeia defines it as "Mesna USP Related Compound A" [2]. No other chemical entity holds this dual regulatory designation.

Pharmacopoeial Compliance Regulatory Science GMP Quality Control

Defined Stability Profile: Validated Long-Term Storage at +5°C ± 3°C

The European Directorate for the Quality of Medicines & HealthCare (EDQM) has established and validated the long-term storage condition for Mesna EP Impurity C CRS as +5°C ± 3°C [1]. This defined and controlled parameter ensures the reference standard's chemical integrity and minimizes degradation, which is essential for its reliable use as a quantitative benchmark. A non-certified analog would lack this level of documented and validated stability information, introducing significant uncertainty into analytical results.

Reference Standard Management Stability Studies Laboratory Compliance

Molecular Formula and Identity Clarity: USP Errata Corrects Ambiguity

The USP has issued a formal erratum clarifying the precise chemical form of its reference standard. The description was changed from "2-(Acetylthio)ethane-1-sulfonic acid. C4H8O4S2 184.22" to "2-(Acetylthio)ethane-1-sulfonic acid, potassium salt, crystal adduct with potassium chloride" [1]. This correction underscores the critical importance of using the officially defined standard, as the counter-ion and crystal form can significantly impact chromatographic behavior, solubility, and quantitative calculations.

Analytical Reference Standards Quality Assurance Pharmacopoeial Corrections

Targeted Application Scenarios for 2-(Acetylthio)ethanesulfonic acid in Analytical and Quality Control Workflows


Regulatory-Compliant Impurity Profiling in Mesna API Manufacturing

The primary and non-negotiable application is as a reference standard in the 'Related Substances' test during the quality control of mesna active pharmaceutical ingredient (API). Analysts must use 2-(Acetylthio)ethanesulfonic acid CRS to prepare system suitability solutions and to accurately identify and quantify the impurity C peak in sample chromatograms, as mandated by the EP and USP monographs [1]. Its defined RRT of about 1.4 provides the key metric for peak identification, ensuring the batch meets specified purity criteria before release.

Validated Analytical Method Development and Transfer

During the development of a new HPLC method for mesna or the transfer of a validated pharmacopoeial method to a new laboratory, this compound is essential for demonstrating chromatographic selectivity. Method validation protocols require proof that the system can resolve Impurity C from the mesna main peak and other specified impurities [2]. The compound's defined retention characteristics and validated stability under recommended storage conditions (+5°C ± 3°C) ensure the method transfer process is reliable and reproducible across different instruments and sites [3].

Stability-Indicating Assay Validation for Mesna Drug Products

When conducting forced degradation studies or long-term stability testing of mesna drug products (e.g., Mesnex injection), it is critical to have an authenticated sample of a potential degradation product or process impurity. 2-(Acetylthio)ethanesulfonic acid serves as a 'marker' for an acetylated impurity. Its inclusion in stability-indicating methods allows scientists to demonstrate that the analytical method is capable of detecting and quantifying this specific entity should it form over the product's shelf life, thereby validating the method's ability to monitor product quality [4].

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